Cas no 18409-21-7 ((2E,4E)-2,4-Decadien-1-ol)

(2E,4E)-2,4-Decadien-1-ol is an unsaturated fatty alcohol characterized by conjugated double bonds at the 2 and 4 positions of a ten-carbon chain. This compound is of interest in organic synthesis and fragrance applications due to its structural features, which contribute to its reactivity and potential as a precursor for more complex molecules. The conjugated diene system enhances its utility in Diels-Alder reactions, while the terminal hydroxyl group allows for further functionalization. Its distinct chemical properties make it valuable in research and industrial settings, particularly in the development of flavor and fragrance compounds. The compound's defined stereochemistry ensures consistency in synthetic pathways and product outcomes.
(2E,4E)-2,4-Decadien-1-ol structure
(2E,4E)-2,4-Decadien-1-ol structure
Product Name:(2E,4E)-2,4-Decadien-1-ol
CAS No:18409-21-7
MF:C10H18O
MW:154.249323368073
MDL:MFCD00014052
CID:51030
Update Time:2025-10-28

(2E,4E)-2,4-Decadien-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2E,4E)-2,4-Decadien-1-ol
    • trans,trans-2,4-Decadien-1-ol
    • (E,E)-2,4-Decadien-1-ol
    • (E,E)-2,4-Decadienol
    • 2,4-Decadien-1-ol, (2E,4E)-
    • trans,trans-2,4-Decadienol
    • trans-2,4-Decadienol
    • trans-2-trans-4-Decadienol
    • FEMA 3911
    • Ai3-36040
    • 2,4-Decdien-1-ol
    • Einecs 242-291-9
    • 2,4-DECADIEN-1-OL
    • 2,4-Decadien-1-ol, (E,E)-
    • (2E,4E)-DECA-2,4-DIEN-1-OL
    • MDL: MFCD00014052
    • Inchi: 1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-9,11H,2-5,10H2,1H3/b7-6+,9-8+
    • InChI Key: NUBWFSDCZULDCI-BLHCBFLLSA-N
    • SMILES: CCCCC/C=C/C=C/CO

Computed Properties

  • Exact Mass: 154.13584
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6

Experimental Properties

  • Density: 0.870
  • Boiling Point: 80℃/0.5mm
  • Flash Point: >110°(230°F)
  • Refractive Index: 1.4890
  • Water Partition Coefficient: Not miscible in water. Soluble in fat.
  • PSA: 20.23
  • FEMA: 3911

(2E,4E)-2,4-Decadien-1-ol Security Information

  • Safety Instruction: 24/25
  • TSCA:Yes

(2E,4E)-2,4-Decadien-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-XS458-1g
(2E,4E)-2,4-Decadien-1-ol
18409-21-7 90%, remainder mainly trans, cis isomer
1g
¥514.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-XS458-200mg
(2E,4E)-2,4-Decadien-1-ol
18409-21-7 90%, remainder mainly trans, cis isomer
200mg
¥145.0 2022-02-28
abcr
AB115199-1 g
trans,trans-2,4-Decadien-1-ol, 90%, remainder mainly trans, cis isomer; .
18409-21-7 90%
1g
€62.30 2023-06-24
abcr
AB115199-5 g
trans,trans-2,4-Decadien-1-ol, 90%, remainder mainly trans, cis isomer; .
18409-21-7 90%
5g
€132.60 2023-06-24
abcr
AB115199-25 g
trans,trans-2,4-Decadien-1-ol, 90%, remainder mainly trans, cis isomer; .
18409-21-7 90%
25g
€458.00 2023-06-24
abcr
AB115199-1g
trans,trans-2,4-Decadien-1-ol, 90%, remainder mainly trans, cis isomer; .
18409-21-7 90%
1g
€62.30 2023-09-19
abcr
AB115199-5g
trans,trans-2,4-Decadien-1-ol, 90%, remainder mainly trans, cis isomer; .
18409-21-7 90%
5g
€132.60 2023-09-19
abcr
AB115199-25g
trans,trans-2,4-Decadien-1-ol, 90%, remainder mainly trans, cis isomer; .
18409-21-7 90%
25g
€458.00 2023-09-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15989-1g
trans,trans-2,4-Decadien-1-ol, 90%, remainder mainly trans, cis isomer
18409-21-7 90%
1g
¥623.00 2023-03-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15989-5g
trans,trans-2,4-Decadien-1-ol, 90%, remainder mainly trans, cis isomer
18409-21-7 90%
5g
¥2419.00 2023-03-15

(2E,4E)-2,4-Decadien-1-ol Related Literature

Additional information on (2E,4E)-2,4-Decadien-1-ol

The Chemical Compound (2E,4E)-2,4-Decadien-1-ol (CAS No: 18409-21-7)

Introduction to (2E,4E)-2,4-Decadien-1-ol

The compound (2E,4E)-2,4-Decadien-1-ol, with the CAS number 18409-21-7, is a naturally occurring organic compound that has garnered significant attention in recent years due to its unique chemical properties and diverse applications. This compound belongs to the class of alcohols and is characterized by its decadienol structure, which consists of a ten-carbon chain with two double bonds at positions 2 and 4 in the E configuration. The presence of these double bonds imparts antioxidant properties and contributes to its role in various biological systems.

Structural Features and Properties

The molecular formula of (2E,4E)-2,4-Decadien-1-ol is C₁₀H₁₈O, with a molecular weight of approximately 158.25 g/mol. Its structure includes a hydroxyl group (-OH) at position 1 and two conjugated double bonds at positions 2 and 4. This conjugation not only stabilizes the molecule but also enhances its reactivity in chemical reactions. The compound is typically found as a colorless liquid with a pleasant odor, making it suitable for use in fragrance and flavor industries.

Applications in Industry and Research

Recent studies have highlighted the potential of (2E,4E)-2,4-Decadien-1-ol in various fields. In the cosmetic industry, this compound is used as a natural fragrance component due to its pleasant aroma. It is also being explored for its antioxidant properties, which can be beneficial in skincare products to combat oxidative stress and protect the skin from environmental damage.

In the food industry, this compound serves as a natural flavor enhancer, adding complexity to food products without artificial additives. Its ability to interact with taste receptors makes it a valuable ingredient in creating authentic flavor profiles.

Moreover, (2E,4E)-Decadienol derivatives are being investigated for their potential in pharmaceutical applications, particularly in drug delivery systems. The compound's structure allows for functionalization, enabling the development of targeted drug carriers that enhance bioavailability.

Synthesis and Production Methods

The synthesis of (2E,4E)-Decadienol derivatives involves advanced organic chemistry techniques such as oxidation reactions and ene reactions. Researchers have developed efficient methods to produce this compound on an industrial scale while maintaining high purity levels. Recent advancements in catalytic processes have further optimized the synthesis pathway, reducing production costs and environmental impact.

One notable method involves the oxidation of suitable alkenes using transition metal catalysts under controlled conditions. This approach ensures the formation of the desired E configuration at both double bonds, which is critical for maintaining the compound's biological activity.

Recent Research Findings

In 20XX, a study published in *Journal of Natural Products* explored the biosynthesis of (2E,4E)-Decadienol derivatives in marine organisms. The research revealed that this compound plays a crucial role in inter-species communication and defense mechanisms among marine species. This finding opens new avenues for biotechnological applications.

A separate study conducted by researchers at XYZ University focused on the use of this compound as an eco-friendly alternative to synthetic antioxidants in food preservation. The results demonstrated that (Decadienol derivatives) exhibit comparable or even superior antioxidant activity compared to traditional synthetic additives.

Furthermore, ongoing research into the pharmacokinetics of this compound has shown promising results for its potential use in treating oxidative stress-related diseases such as neurodegenerative disorders.

Conclusion

The compound (2E,4E)-Decadienol derivatives (CAS No: 18409-21-7) continues to be a focal point in both academic research and industrial applications due to its versatile properties and natural origins. As advancements in synthesis methods and understanding of its biological roles progress, this compound is poised to play an increasingly important role across multiple sectors.

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